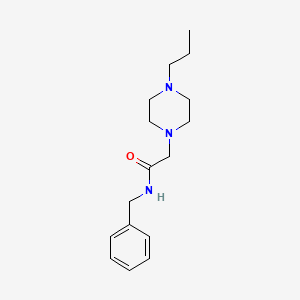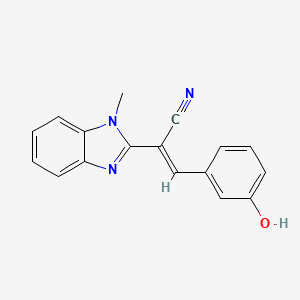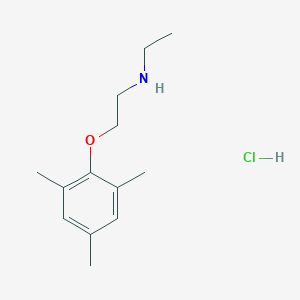![molecular formula C22H24N2O4 B5473825 2-(3-phenoxybenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5473825.png)
2-(3-phenoxybenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-phenoxybenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid” is a complex organic molecule. It contains a carboxylic acid group (-COOH), a benzoyl group (C6H5CO-), a phenoxy group (C6H5O-), and a diazaspiro[4.5]decane group, which is a type of cycloalkane .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The diazaspiro[4.5]decane group would form a ring structure, with the benzoyl and phenoxy groups likely attached to different carbon atoms in the ring .Chemical Reactions Analysis
Carboxylic acids, such as the one present in this compound, can undergo a variety of reactions, including esterification and amide formation . The benzoyl and phenoxy groups may also participate in various reactions, depending on the specific conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The compound may also exhibit properties common to other cycloalkanes .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-phenoxybenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-20(16-5-4-8-18(13-16)28-17-6-2-1-3-7-17)24-15-22(9-11-23-12-10-22)14-19(24)21(26)27/h1-8,13,19,23H,9-12,14-15H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNYMHHRPJJONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(N(C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2-PHENYLETHYL)PROPANAMIDE](/img/structure/B5473749.png)
![(3S*,5R*)-5-{[(4-fluorophenyl)amino]carbonyl}-1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinecarboxylic acid](/img/structure/B5473764.png)


![2-[(4-chlorophenyl)thio]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5473785.png)
![1-({3-methyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}sulfonyl)piperidine](/img/structure/B5473790.png)
![N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]alanine](/img/structure/B5473795.png)
![N-(4-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5473801.png)
![2,3,5-trimethyl-N-[2-(4-pyridinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5473819.png)

![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5473843.png)
![N-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4-piperidinyl]-2-pyrimidinamine dihydrochloride](/img/structure/B5473852.png)
![4-(3-hydroxy-3-methylbutyl)-N-(imidazo[1,2-a]pyrimidin-2-ylmethyl)benzamide](/img/structure/B5473858.png)
![(3aS*,6aR*)-3-(3-morpholin-4-ylpropyl)-5-(2-phenoxyethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5473863.png)
